4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
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Overview
Description
4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the cyclization of 4-amino-5-mercapto-4H-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another method includes oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl]-1H-indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and catalytic amounts of hydrochloric acid in dimethylformamide has been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar pharmacological properties.
Uniqueness
4-chlorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets .
Properties
CAS No. |
929857-21-6 |
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Molecular Formula |
C18H12ClN5OS |
Molecular Weight |
381.8g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12ClN5OS/c19-12-5-7-13(8-6-12)25-10-16-21-22-18-24(16)23-17(26-18)15-9-11-3-1-2-4-14(11)20-15/h1-9,20H,10H2 |
InChI Key |
ACAACRWSGOTHAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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